molecular formula C4H7ClN2 B1628163 3-Chloro-3-isopropyl-3H-diazirine CAS No. 29648-80-4

3-Chloro-3-isopropyl-3H-diazirine

Cat. No.: B1628163
CAS No.: 29648-80-4
M. Wt: 118.56 g/mol
InChI Key: HCUNOAVIUSXYTR-UHFFFAOYSA-N
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Description

3-Chloro-3-isopropyl-3H-diazirine is a diazirene compound characterized by the presence of a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-isopropyl-3H-diazirine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloroform with isopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazirene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-isopropyl-3H-diazirine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirene ring into other functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirenes.

Scientific Research Applications

3-Chloro-3-isopropyl-3H-diazirine has several applications in scientific research:

    Chemistry: It is used as a photolabile protecting group in organic synthesis.

    Biology: The compound can be used in photoaffinity labeling to study protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-isopropyl-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-(methyl)-3H-diazirene
  • 3-Chloro-3-(ethyl)-3H-diazirene
  • 3-Chloro-3-(butyl)-3H-diazirene

Uniqueness

3-Chloro-3-isopropyl-3H-diazirine is unique due to its specific substituent (propan-2-yl group), which imparts distinct chemical properties and reactivity compared to other similar diazirene compounds. This uniqueness makes it particularly useful in certain applications where other diazirenes may not be as effective.

Properties

IUPAC Name

3-chloro-3-propan-2-yldiazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2/c1-3(2)4(5)6-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUNOAVIUSXYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(N=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569653
Record name 3-Chloro-3-(propan-2-yl)-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29648-80-4
Record name 3-Chloro-3-(propan-2-yl)-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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